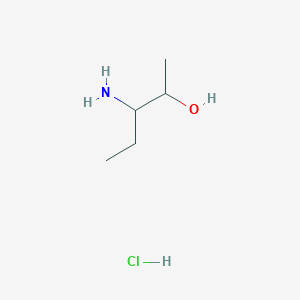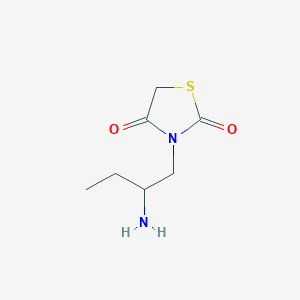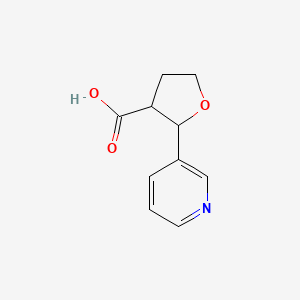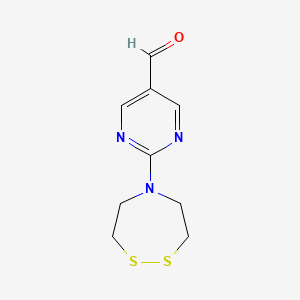![molecular formula C13H23N3 B13200787 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is a complex organic compound that features an imidazole ring fused with a cyclohexane ring and an amine group. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. They are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their versatile chemical nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclohexane derivative in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of green solvents and catalyst-free conditions is often preferred to minimize environmental impact. For example, the use of polyethylene glycol (PEG-400) as a solvent and butan-1-ol in subsequent steps has been reported for the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Aplicaciones Científicas De Investigación
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-imidazol-1-yl)butan-1-amine: A simpler imidazole derivative with similar biological activities.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its potent anti-tubercular activity.
Uniqueness
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is unique due to its fused cyclohexane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and potential for diverse applications compared to simpler imidazole derivatives .
Propiedades
Fórmula molecular |
C13H23N3 |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
4-(1-butan-2-ylimidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H23N3/c1-3-10(2)16-9-8-15-13(16)11-4-6-12(14)7-5-11/h8-12H,3-7,14H2,1-2H3 |
Clave InChI |
XNYNFXOEMZXWPW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C=CN=C1C2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


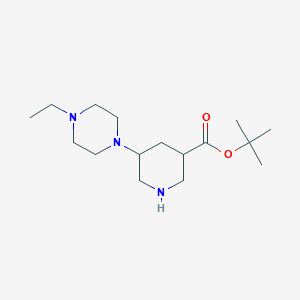
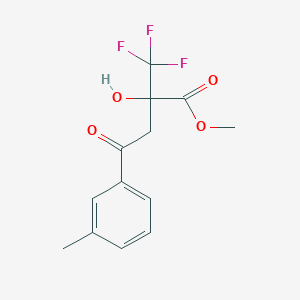
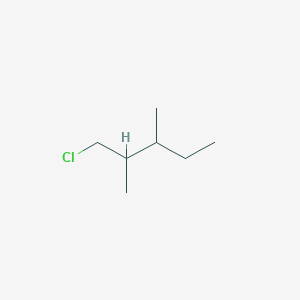
![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
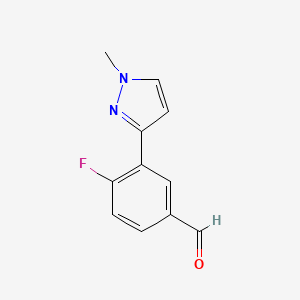
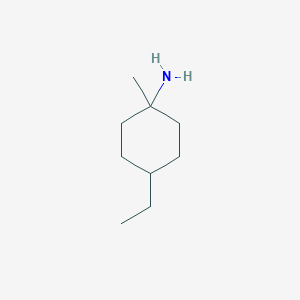
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)

